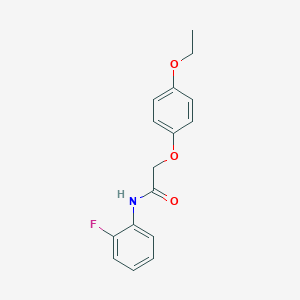
2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide, also known as EFA, is a chemical compound that has been studied extensively for its potential use in scientific research. EFA is a member of the acetamide class of compounds and is known for its ability to modulate certain physiological and biochemical processes.
Mécanisme D'action
2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide is believed to exert its effects by modulating the activity of certain enzymes involved in the endocannabinoid system. Specifically, this compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its role in modulating the endocannabinoid system, this compound has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to have potential as a treatment for conditions such as anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its specificity for FAAH inhibition. Unlike other compounds that may also inhibit other enzymes or receptors, this compound specifically targets FAAH, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other FAAH inhibitors. This may limit its usefulness in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide. One area of interest is its potential as a treatment for conditions such as chronic pain and anxiety. Further research is needed to determine the safety and efficacy of this compound in these contexts. Additionally, research is needed to better understand the mechanisms by which this compound exerts its effects on the endocannabinoid system and other physiological processes. Finally, there is potential for the development of more potent and selective FAAH inhibitors based on the structure of this compound.
Méthodes De Synthèse
2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2-fluoroaniline with 4-ethoxyphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form this compound.
Applications De Recherche Scientifique
2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide has been studied extensively for its potential use in scientific research. One area of interest is its potential as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a role in a variety of physiological processes including pain sensation, appetite, and mood regulation. This compound has been shown to modulate the activity of certain enzymes involved in the endocannabinoid system, suggesting that it may have therapeutic potential in the treatment of conditions such as chronic pain and anxiety.
Propriétés
Formule moléculaire |
C16H16FNO3 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-(4-ethoxyphenoxy)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H16FNO3/c1-2-20-12-7-9-13(10-8-12)21-11-16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Clé InChI |
FHNDUZKLEJPLDS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |
SMILES canonique |
CCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)






![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)



![N-{2,3,7-tricyano-5-[2-(3,4-dimethoxyphenyl)ethyl]-5H-pyrrolo[2,3-b]pyrazin-6-yl}acetamide](/img/structure/B284598.png)
![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284604.png)
